![molecular formula C21H21NO6S B11989250 4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11989250.png)
4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(TOLUENE-4-SULFONYLAMINO)-BUTYRIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER is a complex organic compound that belongs to the class of sulfonamides and chromen-2-one derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TOLUENE-4-SULFONYLAMINO)-BUTYRIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER typically involves multiple steps. One common method includes the reaction of 4-methyl-2-oxo-2H-chromen-7-yl ester with 4-(toluene-4-sulfonylamino)-butyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(TOLUENE-4-SULFONYLAMINO)-BUTYRIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts may be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
4-(TOLUENE-4-SULFONYLAMINO)-BUTYRIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(TOLUENE-4-SULFONYLAMINO)-BUTYRIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(TOLUENE-4-SULFONYLAMINO)-PROPIONIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER
- 6-(TOLUENE-4-SULFONYLAMINO)-HEXANOIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER
Uniqueness
4-(TOLUENE-4-SULFONYLAMINO)-BUTYRIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER is unique due to its specific chemical structure, which combines the properties of sulfonamides and chromen-2-one derivatives
Propriétés
Formule moléculaire |
C21H21NO6S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-7-yl) 4-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C21H21NO6S/c1-14-5-8-17(9-6-14)29(25,26)22-11-3-4-20(23)27-16-7-10-18-15(2)12-21(24)28-19(18)13-16/h5-10,12-13,22H,3-4,11H2,1-2H3 |
Clé InChI |
RKFBGNVJJQLIRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


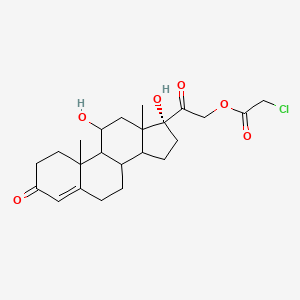

![4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11989184.png)
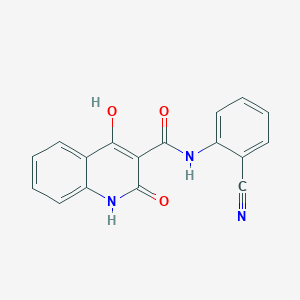
![N-[1-(hydroxymethyl)propyl]-2-methylbenzamide](/img/structure/B11989192.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)
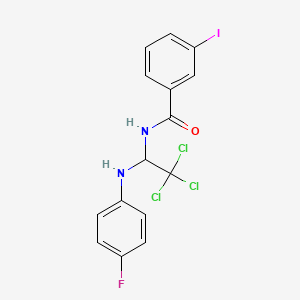
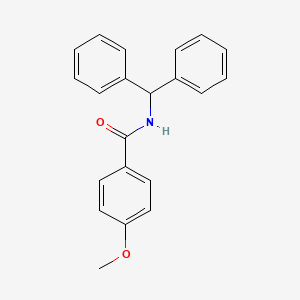
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989217.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989225.png)


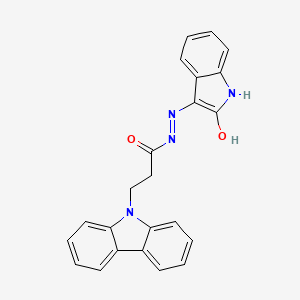
![Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]-](/img/structure/B11989245.png)
